molecular formula C23H24N2O2 B5984743 4-(Cyclohexyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one

4-(Cyclohexyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one

Cat. No.: B5984743
M. Wt: 360.4 g/mol
InChI Key: LXTVZXODCLLZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclohexyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one is a complex organic compound that belongs to the isoquinoline family. This compound is characterized by its unique structure, which includes a cyclohexyliminomethyl group, a hydroxy group, and a methylphenyl group attached to an isoquinolin-1-one core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-methylbenzaldehyde with cyclohexylamine to form the corresponding Schiff base. This intermediate is then subjected to a cyclization reaction with 3-hydroxy-2-isoquinolinone under acidic or basic conditions to yield the target compound. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 4-(Cyclohexyliminomethyl)-3-oxo-2-(4-methylphenyl)isoquinolin-1-one.

    Reduction: Formation of 4-(Cyclohexylaminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Cyclohexyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s hydroxy and imine groups may play crucial roles in binding to target proteins or receptors, thereby modulating their activity.

Comparison with Similar Compounds

4-(Cyclohexyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one can be compared with other isoquinoline derivatives, such as:

    4-(Cyclohexyliminomethyl)-3-hydroxy-2-phenylisoquinolin-1-one: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.

    4-(Cyclohexyliminomethyl)-3-hydroxy-2-(4-chlorophenyl)isoquinolin-1-one: Contains a chlorine atom instead of a methyl group, potentially altering its electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological effects, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(cyclohexyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-16-11-13-18(14-12-16)25-22(26)20-10-6-5-9-19(20)21(23(25)27)15-24-17-7-3-2-4-8-17/h5-6,9-15,17,27H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTVZXODCLLZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C3=CC=CC=C3C2=O)C=NC4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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